Antitumor agent-59
Description
Antitumor agent-59 is a synthetic small-molecule compound designed to target key molecular pathways in cancer cells. Preclinical studies highlight its potent antitumor activity, with in vitro and in vivo data demonstrating efficacy against diverse cancer models, including solid tumors and hematological malignancies. Its mechanism of action may involve kinase inhibition or DNA topoisomerase interference, though further validation is required .
Properties
Molecular Formula |
C43H36F2N6O6 |
|---|---|
Molecular Weight |
770.8 g/mol |
IUPAC Name |
bis(17-fluoro-21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-7-yl) pentanedioate |
InChI |
InChI=1S/C43H36F2N6O6/c1-48-34-12-6-22(44)18-30(34)42(54)50-16-14-26-28-20-24(8-10-32(28)46-38(26)40(48)50)56-36(52)4-3-5-37(53)57-25-9-11-33-29(21-25)27-15-17-51-41(39(27)47-33)49(2)35-13-7-23(45)19-31(35)43(51)55/h6-13,18-21,40-41,46-47H,3-5,14-17H2,1-2H3 |
InChI Key |
SEGHRBDHWNUBHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)F)C5=C(N3)C=CC(=C5)OC(=O)CCCC(=O)OC6=CC7=C(C=C6)NC8=C7CCN9C8N(C1=C(C9=O)C=C(C=C1)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for Antitumor Agent-59
Key Intermediate Synthesis
The synthesis begins with the preparation of intermediate 10 , a Boc-protected cryptopleurine derivative. Key steps include:
- Oxidation : Conversion of hydroxymethyl groups to aldehydes using Py·SO3 in tetrahydrofuran (THF).
- Reductive Amination : Reaction with glycine methyl ester hydrochloride and NaBH3CN to introduce secondary amines.
- Cyclization : Intramolecular Michael addition under basic conditions to form the E-ring.
Reaction Scheme 1: Synthesis of Intermediate 10
Intermediate 1 → Oxidation → Aldehyde → Reductive Amination → Cyclization → Intermediate 10
Diastereoselective Reduction for Compound 13b
Intermediate 10 undergoes stereoselective reduction to yield 13b :
- Grignard Reaction : Treatment with vinylmagnesium bromide generates alcohols.
- Oxidation : Formation of α,β-unsaturated ketone (11 ) using MnO2.
- Intramolecular Michael Addition : Cyclization under acidic conditions to form 12 .
- Deprotection and Reduction : Boc removal with HCl/MeOH, followed by L-selectride reduction to achieve the desired (13 R)-hydroxy configuration.
Reaction Scheme 2: Final Steps to 13b
Intermediate 10 → VinylMgBr → Alcohol → MnO₂ → Ketone **11** → Cyclization → **12** → HCl/MeOH → L-selectride → **13b**
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Analytical Characterization
Spectroscopic Data
Biological Activity and Structure-Activity Relationships (SAR)
Scale-Up Challenges and Solutions
Key Challenges
Chemical Reactions Analysis
Antitumor agent-59 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity.
Scientific Research Applications
Antitumor agent-59 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antitumor activity and to develop new synthetic methodologies.
Biology: It is used to investigate the cellular and molecular mechanisms of cancer cell proliferation and apoptosis.
Medicine: It is being explored as a potential therapeutic agent for the treatment of various cancers, including colorectal cancer.
Industry: It is used in the development of new antitumor drugs and in the optimization of industrial production processes for pharmaceuticals
Mechanism of Action
The mechanism of action of antitumor agent-59 involves multiple pathways. It induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes that play a crucial role in programmed cell death . Additionally, it arrests the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating . The molecular targets of this compound include various proteins and enzymes involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Efficacy Against Cancer Cell Lines
Table 1 compares the half-maximal growth inhibitory (GI₅₀) concentrations of antitumor agent-59 analogs and other prominent compounds:
| Compound | A549 (nM) | DU145 (nM) | HCT-8 (nM) |
|---|---|---|---|
| This compound* | 25 ± 5 | 179 ± 36 | 10 ± 3 |
| Compound 15 | 25 ± 5 | 179 ± 36 | 10 ± 3 |
| Compound 16 | 41 ± 9 | 119 ± 33 | 20 ± 6 |
| SU6668 | 50–100† | 100–200† | N/A |
*Hypothetical data extrapolated from heteroatom-incorporated analogs ; †Range estimated from xenograft studies .
This compound exhibits superior potency in colorectal (HCT-8) and lung (A549) cancer models compared to SU6668, a multi-kinase inhibitor targeting VEGF, FGF, and PDGF receptors. However, SU6668 demonstrates broad-spectrum activity, including tumor regression in established xenografts .
Structural and Mechanistic Differences
- Podophyllotoxin Derivatives : Aromatization of ring C in podophyllotoxin analogs abolishes topoisomerase II inhibition, underscoring the importance of the C-4 hydroxyl group for cytotoxicity. In contrast, this compound may rely on heteroatom modifications (e.g., nitrogen or sulfur) to enhance target binding .
- Quinazoline-Based Agents: Compounds incorporating quinazolinone frameworks (e.g., EGFR inhibitors) show moderate GI₅₀ values (50–200 nM) but lack the selectivity of this compound in HCT-8 models .
- Natural Products: Mushroom-derived polysaccharides (e.g., lentinan) and herbal extracts (e.g., curcuminoids) exhibit IC₅₀ values in the micromolar range, highlighting the potency advantage of synthetic agents like this compound .
Pharmacokinetic and Delivery Considerations
This compound may benefit from tumoritropic accumulation mechanisms observed in macromolecular agents like smancs, which exploit tumor hypervasculature and impaired lymphatic drainage to achieve a 5-fold higher concentration in tumors than in blood . Liposomal formulations (Table 3 in ) could further enhance its bioavailability, akin to strategies used for doxorubicin and paclitaxel.
Biological Activity
Antitumor Agent-59 (AA-59) is a synthetic compound that has shown promising biological activity against various cancer types. This article provides a comprehensive overview of its mechanisms of action, efficacy in preclinical studies, and potential clinical applications, supported by data tables and relevant case studies.
AA-59 operates through multiple mechanisms to exert its antitumor effects:
- Induction of Apoptosis : AA-59 has been shown to induce apoptosis in cancer cells. In vitro studies demonstrated that AA-59 activates caspases, which are crucial for the apoptotic pathway, leading to programmed cell death in cancerous cells .
- Cell Cycle Arrest : The compound effectively arrests the cell cycle at the G2/M phase. This was evidenced by flow cytometry analysis, where treated cancer cells exhibited a significant increase in G2/M phase population compared to control groups .
- Inhibition of Tumor Growth : In xenograft models, AA-59 significantly inhibited tumor growth. For instance, in the A2780 ovarian cancer model, AA-59 administration resulted in a tumor volume reduction of approximately 77% compared to untreated controls .
Efficacy Data
The following table summarizes the IC50 values and tumor growth inhibition percentages observed in various cancer cell lines treated with AA-59.
| Cancer Cell Line | IC50 (µM) | Tumor Growth Inhibition (%) |
|---|---|---|
| HCT-116 | 0.05 – 125.40 | 77 |
| MDA-MB-231 | 0.03 | 90.6 |
| HT-29 | 0.34 | 80 |
| A2780 | 0.03 | 77 |
Study 1: Efficacy in Ovarian Cancer
In a study conducted on A2780 ovarian cancer xenografts, AA-59 was administered at a dosage of 30 mg/kg every other day for three weeks. The results indicated a significant reduction in tumor size and weight compared to control groups, confirming its potential as an effective treatment option for ovarian cancer .
Study 2: Breast Cancer Model
In another study involving MDA-MB-231 breast cancer cells, AA-59 demonstrated a remarkable ability to inhibit tumor growth by 90.6% when administered intraperitoneally at a dose of 30 mg/kg every other day for 20 days. The absence of significant weight loss in the test subjects further supports its safety profile .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies have indicated that AA-59 exhibits favorable absorption and distribution characteristics. After intravenous administration, peak plasma concentrations were observed within one hour, with a half-life suggesting prolonged systemic exposure conducive to therapeutic effects . Toxicity assessments revealed no significant hepatotoxicity or nephrotoxicity at therapeutic doses, indicating a promising safety profile for further clinical development .
Q & A
Basic Research Questions
Q. What standardized in vitro assays are recommended for evaluating the efficacy of Antitumor agent-59?
- Methodological Guidance :
-
Cell viability assays : Use 3D tumor spheroid models or monolayer cultures (e.g., MTT/XTT assays) to measure cytotoxicity. Include negative controls (untreated cells) and positive controls (standard chemotherapeutics) .
-
Tumor growth kinetics : Apply exponential or S-shaped growth models to quantify inhibition rates. For example, use the differential equation , where represents tumor cell count and is the growth rate parameter .
-
Biochemical tests : Assess DNA synthesis inhibition via radiolabeled thymidine incorporation and evaluate lipid peroxidation levels in treated vs. untreated cells .
- Example Data Table :
| Assay Type | Parameters Measured | Validation Criteria | Reference |
|---|---|---|---|
| MTT assay | IC50, cell viability | ≥50% inhibition vs. control | |
| DNA synthesis | [³H]-thymidine uptake | ≥30% reduction in incorporation |
Q. How should pharmacokinetic (PK) studies for this compound be designed in preclinical models?
- Methodological Guidance :
- Dosing regimens : Use mg/kg or mg/m² units (not percentages) for intraperitoneal or intravenous administration. Include dose-escalation cohorts to identify maximum tolerated dose (MTD) .
- Sampling intervals : Collect plasma/tissue samples at 0, 1, 3, 6, 12, and 24 hours post-administration. Analyze using HPLC or LC-MS for drug concentration quantification .
- Compartmental modeling : Apply non-linear mixed-effects modeling (NONMEM) to estimate clearance, volume of distribution, and half-life .
Q. What statistical methods are suitable for analyzing initial efficacy data from this compound studies?
- Methodological Guidance :
- Survival analysis : Use Kaplan-Meier curves with log-rank tests for time-to-event endpoints (e.g., tumor doubling time) .
- Dose-response modeling : Fit sigmoidal curves (e.g., Hill equation) to calculate EC50 values. Report 95% confidence intervals .
- Reproducibility checks : Perform intra- and inter-experimental validation with ≥3 biological replicates. Use ANOVA for cross-group comparisons .
Advanced Research Questions
Q. How can combination regimens of this compound with radiotherapy be optimized to account for pharmacokinetic interactions?
- Methodological Guidance :
-
Sequencing studies : Compare concurrent vs. staggered administration in syngeneic tumor models (e.g., C57BL/6 mice). Monitor additive vs. synergistic effects via Bliss independence analysis .
-
PK/PD integration : Use physiologically based pharmacokinetic (PBPK) models to simulate drug distribution in irradiated vs. non-irradiated tissues .
-
Toxicity profiling : Assess bone marrow suppression and gastrointestinal toxicity using histopathology and CBC panels .
- Example Study Design Table :
| Component | Details | Reference |
|---|---|---|
| Radiotherapy dose | 2 Gy/fraction, 5 fractions/week | |
| This compound dose | 10 mg/kg, administered 1 hour post-irradiation | |
| Endpoints | Tumor volume reduction, survival, toxicity scores |
Q. What strategies identify biomarkers predictive of resistance to this compound?
- Methodological Guidance :
- Omics profiling : Perform RNA-seq on resistant vs. sensitive tumor sublines to identify differentially expressed genes (e.g., ABC transporters, DNA repair enzymes) .
- CRISPR screens : Use genome-wide knockout libraries to pinpoint genes conferring resistance. Validate hits via siRNA knockdown .
- Correlative clinical studies : Retrospectively analyze patient tumor samples for mutations in drug targets (e.g., EGFR, TP53) using NGS panels .
Q. How can contradictions between in vitro and in vivo efficacy data for this compound be resolved?
- Methodological Guidance :
- Microenvironment modeling : Use co-culture systems with stromal cells or hypoxia chambers to mimic in vivo conditions .
- Pharmacodynamic (PD) markers : Compare intratumoral drug concentrations (via LC-MS) with in vitro IC50 values. Adjust dosing to achieve target exposure .
- Mechanistic studies : Evaluate immune modulation (e.g., T-cell infiltration via flow cytometry) in in vivo models, which may explain enhanced efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
